molecular formula C9H9N3O2 B13677549 Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B13677549
M. Wt: 191.19 g/mol
InChI Key: RDTBXFZVEHZZPR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 1784174-55-5) is a heterocyclic compound featuring a fused triazole-pyridine core. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol. The structure includes a methyl group at position 3 and a methyl ester at position 8 (Figure 1). This compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-6-10-11-8-7(9(13)14-2)4-3-5-12(6)8/h3-5H,1-2H3

InChI Key

RDTBXFZVEHZZPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative [4 + 1] annulation in the presence of iodine (I2) and dimethyl sulfoxide (DMSO) . This method enables the formation of the triazolopyridine ring system through the direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds.

Scientific Research Applications

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Relevance : The 3-methyl and 8-ester motifs in the target compound are critical for inhibiting cyclin-dependent kinases (CDKs), as demonstrated in patent applications for anticancer agents .
  • Synthetic Flexibility : Brominated derivatives (e.g., 6-bromo analogues) serve as precursors for Pd-catalyzed couplings, enabling rapid diversification in medicinal chemistry .

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